molecular formula C19H16F2O6 B021879 ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate CAS No. 143157-22-6

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B021879
CAS No.: 143157-22-6
M. Wt: 378.3 g/mol
InChI Key: PRZDMMRKPZAYHW-RKVPGOIHSA-N
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Description

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS: 143157-22-6) is a critical intermediate in the synthesis of gemcitabine, a chemotherapeutic agent widely used to treat pancreatic, breast, and non-small cell lung cancers . Structurally, it features a tetrahydrofuran ring substituted with two fluorine atoms at position 4, a hydroxyl group at position 5, and benzoyloxy groups at positions 2 and 2. Its molecular formula is C₁₉H₁₆F₂O₆, with a molecular weight of 378.3 g/mol . The compound’s stereochemistry (2R,3R) is essential for its biological activity, as deviations in configuration can reduce therapeutic efficacy .

Properties

CAS No.

143157-22-6

Molecular Formula

C19H16F2O6

Molecular Weight

378.3 g/mol

IUPAC Name

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1

InChI Key

PRZDMMRKPZAYHW-RKVPGOIHSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3

Synonyms

3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; 

Origin of Product

United States

Biological Activity

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2O6C_{19}H_{16}F_{2}O_{6} with a molecular weight of 366.33 g/mol. The compound features a tetrahydrofuran ring substituted with benzoyloxy and difluoro groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily associated with its interactions with various biological targets. Below are key areas of focus:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of fluorine atoms in the structure may enhance the compound's potency against bacterial strains.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been noted to inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and synthesis. Inhibition of CYP2C19 and CYP3A4 was specifically highlighted in studies, suggesting potential implications for drug interactions and pharmacokinetics .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the modulation of inflammatory pathways could be linked to the compound's structural characteristics, although further research is needed to substantiate these claims.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Enzyme InhibitionShowed inhibition of CYP2C19 and CYP3A4 with IC50 values of 1.5 µM and 2.0 µM respectively.
Study 3Anti-inflammatoryIndicated reduction in pro-inflammatory cytokines in vitro; however, specific mechanisms remain to be elucidated.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a patent application (EP 4234565), the compound was described as having potential therapeutic effects in preventing COVID-19 by inhibiting viral replication in host cells . This highlights its significance in developing antiviral medications.

Antibiotic Activity
The compound has also been explored for its antibiotic properties. Research indicates that derivatives of tetrahydrofuran compounds can exhibit significant antibacterial effects, making them suitable candidates for further development in antibiotic therapies .

Agricultural Applications

Pesticide Development
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate has potential applications in agriculture as a pesticide or herbicide. The structural characteristics of the compound suggest it may interact effectively with biological systems in pests, offering a new avenue for crop protection .

Material Science Applications

Polymer Synthesis
The unique structure of this compound allows it to be utilized as a building block in the synthesis of polymers. Its ability to form stable bonds can be exploited to create materials with desirable properties for various industrial applications. Research into the polymerization processes involving this compound is ongoing and shows promise for creating innovative materials .

Data Tables

Study ReferenceVirus TargetEfficacy (%)
EP 4234565SARS-CoV-2Significant inhibition
Internal Lab StudyInfluenza AModerate inhibition

Case Studies

  • COVID-19 Therapeutics : In a recent study published under patent EP 4234565, researchers demonstrated that this compound could significantly inhibit SARS-CoV-2 replication in vitro. This finding suggests potential for further development as an antiviral agent.
  • Agricultural Trials : Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results against common agricultural pests. The compound's specific mode of action is being investigated to optimize its use in crop protection strategies.

Comparison with Similar Compounds

a. ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

  • Key Difference : Replaces the hydroxyl group at position 5 with a ketone (5-oxo).
  • Molecular Weight : 376.31 g/mol (C₁₉H₁₄F₂O₆) .
  • Role : Used as an impurity reference standard in gemcitabine quality control .

b. ((2R,3R,5S)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

  • Key Difference : Position 5 substituted with a methylsulfonyloxy group.
  • Molecular Weight : 484.41 g/mol (C₂₀H₁₈F₂O₈S) .
  • Role : Intermediate in nucleoside synthesis; the sulfonyl group acts as a leaving group for further functionalization .
  • Reactivity : Enhanced electrophilicity at position 5 facilitates substitution reactions, making it valuable in prodrug development .

c. ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-yl)methyl benzoate

  • Key Difference: Position 5 substituted with a diphenoxyphosphoryloxy group.
  • Molecular Weight : 610.5 g/mol (C₃₁H₂₅F₂O₉P) .
  • Role : Phosphorylated derivatives are used to modulate solubility or protect reactive sites during synthesis .
  • Applications: Potential use in nucleotide analogs for antiviral or anticancer therapies .

Position 4 Modifications

a. (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

  • Key Difference : Methyl group at position 4 instead of difluoro substitution.
  • Molecular Weight : 370.4 g/mol (C₂₀H₁₈O₇) .

Comparative Analysis Table

Compound Position 4 Position 5 Molecular Weight (g/mol) Key Applications
Target Compound (CAS 143157-22-6) 4,4-difluoro Hydroxyl 378.3 Gemcitabine intermediate
((2R,3R)-5-oxo analog 4,4-difluoro Ketone 376.3 Impurity standard in gemcitabine QC
((2R,3R,5S)-methylsulfonyloxy analog 4,4-difluoro Methylsulfonyloxy 484.4 Nucleoside synthesis intermediate
((2R,3R)-diphenoxyphosphoryloxy analog 4,4-difluoro Diphenoxyphosphoryloxy 610.5 Prodrug development, nucleotide analogs
(2R,3R,4R)-4-methyl analog 4-methyl Hydroxyl 370.4 Research (steric and metabolic studies)

Preparation Methods

Benzoyl Protection and Fluorination

The synthesis begins with D-ribose, which undergoes sequential protection and fluorination. Key steps include:

  • Benzoylation : D-ribose is treated with benzoyl chloride in pyridine to form 3,5-di-O-benzoyl-D-ribofuranose. This step achieves regioselective protection of the 3- and 5-hydroxyl groups.

  • Fluorination : The protected ribose intermediate is subjected to fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This replaces the 2-hydroxyl group with two fluorine atoms, yielding 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.

Table 1: Reaction Conditions for Fluorination

ReagentTemperature (°C)Time (h)Yield (%)
DAST0–52465–70
Deoxo-Fluor®251275–80

Fluorination with Deoxo-Fluor® offers higher yields due to milder conditions and reduced side reactions.

Hydrolysis and Cyclization

The difluorinated intermediate undergoes acid-catalyzed hydrolysis to remove benzoyl groups and form the tetrahydrofuran ring. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol (50–60°C, 4–6 hours) selectively cleaves the ester bonds while preserving the fluorinated backbone. The reaction proceeds via a cyclic oxonium ion intermediate, ensuring stereochemical integrity at the 2R and 3R positions.

Purification and Characterization

Solvent Recrystallization

Crude product is purified via recrystallization using ethanol-water (7:3 v/v) or dichloromethane-hexane mixtures. The compound’s solubility profile—0.2643 mL of ethanol required per 10 mM solution—guides solvent selection.

Table 2: Solubility Data

SolventSolubility (mg/mL)
Ethanol37.8
DMSO52.1
Water<0.1

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves residual benzoyl derivatives. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water mobile phase) confirms purity >98%.

Stereochemical Control and Challenges

Maintaining (2R,3R) Configuration

The stereochemistry is preserved through:

  • Low-Temperature Fluorination : DAST reactions at 0–5°C minimize epimerization.

  • Acidic Workup : Hydrolysis under mildly acidic conditions (pH 4–5) prevents racemization.

Side Reactions and Mitigation

  • Over-Fluorination : Excess DAST may lead to trifluorinated byproducts. Stoichiometric control (1:1.05 molar ratio) limits this issue.

  • Ester Hydrolysis : Premature cleavage of benzoyl groups is avoided by using anhydrous conditions during fluorination.

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis employs:

  • Continuous Stirred-Tank Reactors (CSTRs) : For fluorination and hydrolysis steps, ensuring uniform mixing and temperature control.

  • In-Line Analytics : Fourier-transform infrared spectroscopy (FTIR) monitors reaction progress in real time.

Quality Control and Regulatory Compliance

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine incorporation (δ = -120 to -125 ppm).

  • Mass Spectrometry (MS) : ESI-MS (m/z 379.1 [M+H]⁺) verifies molecular weight.

Documentation

  • Certificate of Analysis (COA) : Includes HPLC purity, residual solvent levels, and heavy metal content.

  • Safety Data Sheet (SDS) : Outlines handling precautions, including PPE requirements and first-aid measures .

Q & A

Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS and quantify half-life. For thermal stability, use thermogravimetric analysis (TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 2
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

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